4-Chloro-3,5-dimethylthiophenol

Physicochemical Profiling Lipophilicity Drug Discovery

This 4-chloro-3,5-dimethylthiophenol features a unique substitution pattern (Cl at para, methyls at meta positions) that imparts distinct steric and electronic effects, enhancing thiol nucleophilicity and lipophilicity (XLogP3 = 3.4) compared to unsubstituted analogs. Unlike the corresponding phenol (PCMX), the thiol group enables redox, metal-binding, and nucleophilic reactions essential for synthesizing thioethers, thiochromanes, and novel agrochemicals. Available in high purity, it ensures cleaner reaction profiles and reproducible yields. Ideal for ligand design, heterocycle synthesis, and analytical reference standards.

Molecular Formula C8H9ClS
Molecular Weight 172.67
CAS No. 150729-72-9
Cat. No. B2535447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dimethylthiophenol
CAS150729-72-9
Molecular FormulaC8H9ClS
Molecular Weight172.67
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)S
InChIInChI=1S/C8H9ClS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
InChIKeySORNZNZXLHKPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dimethylthiophenol (CAS 150729-72-9) – A Defined Aromatic Thiol Building Block for Organic Synthesis and Material Science Procurement


4-Chloro-3,5-dimethylthiophenol (CAS 150729-72-9) is an aromatic thiol (thiophenol) characterized by a benzene ring substituted with a chlorine atom at the 4-position and two methyl groups at the 3- and 5-positions, yielding a molecular formula of C₈H₉ClS and a molecular weight of 172.68 g/mol [1]. As an organosulfur compound, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of thioethers, thiochromanes, and sulfur-containing heterocycles [2]. Commercially available in purities typically ranging from 95% to ≥98%, this compound is utilized in medicinal chemistry, agrochemical development, and materials science applications where precise sulfur incorporation is required .

Why 4-Chloro-3,5-dimethylthiophenol Cannot Be Simply Replaced by Other Chlorinated Thiophenols or Phenols in Rigorous Scientific Applications


The substitution pattern on the aromatic ring of 4-chloro-3,5-dimethylthiophenol (chlorine at para, methyls at both meta positions) imparts a distinct electronic and steric environment that directly modulates the reactivity of the thiol (-SH) group. This specific arrangement alters the nucleophilicity of the sulfur atom and the overall lipophilicity of the molecule (computed XLogP3 = 3.4) compared to unsubstituted or differently substituted analogs such as 4-chlorothiophenol (XLogP3 ≈ 2.6–3.0) or 3,5-dimethylthiophenol (LogP ≈ 2.6) [1]. Generic substitution with other thiophenols or with the corresponding phenol derivative (4-chloro-3,5-dimethylphenol, PCMX) is not scientifically equivalent because the replacement of the thiol group with a hydroxyl group fundamentally changes the compound's chemical behavior, including its redox potential, metal-binding capacity, and participation in nucleophilic substitution or addition reactions [2]. Therefore, procurement decisions based solely on the presence of a chloro-dimethylphenyl core without precise consideration of the thiol functionality and its substitution pattern can lead to failed syntheses, altered reaction kinetics, and irreproducible results.

4-Chloro-3,5-dimethylthiophenol: Quantitative Differentiation from Closest Analogs Based on Computed Physicochemical and Purity Data


Enhanced Lipophilicity (XLogP3 = 3.4) Compared to Unsubstituted and Less Alkylated Thiophenols

The computed XLogP3 value for 4-chloro-3,5-dimethylthiophenol is 3.4 [1], which is significantly higher than that of 4-chlorothiophenol (XLogP3 = 2.6–3.0) [2] and 3,5-dimethylthiophenol (LogP ≈ 2.6) . This increased lipophilicity is a direct consequence of the combined electron-withdrawing effect of the chlorine and the hydrophobic methyl groups, which reduces the molecule's affinity for aqueous environments.

Physicochemical Profiling Lipophilicity Drug Discovery ADME

Commercial Availability in High Purity (≥98%) Supporting Reproducible Synthetic Outcomes

4-Chloro-3,5-dimethylthiophenol is commercially offered at purities of ≥98% by multiple reputable suppliers , contrasting with the lower 95% minimum purity often specified for less specialized or bulk-grade thiophenols such as 4-chlorothiophenol or 3,5-dimethylthiophenol . Higher initial purity minimizes the presence of sulfur-containing impurities that can act as catalyst poisons or generate unwanted by-products in sensitive cross-coupling or nucleophilic substitution reactions.

Chemical Purity Quality Control Reproducibility Organic Synthesis

Distinct Molecular Weight (172.68 g/mol) Differentiating from Chlorinated Phenol Analog

The molecular weight of 4-chloro-3,5-dimethylthiophenol is 172.68 g/mol [1], whereas the corresponding phenol derivative, 4-chloro-3,5-dimethylphenol (PCMX), has a molecular weight of 156.61 g/mol [2]. This 16.07 Da difference corresponds to the replacement of a hydroxyl oxygen with a sulfur atom and is critical for accurate mass calculations in reactions (e.g., for stoichiometric planning and yield determinations) and for detection by mass spectrometry.

Molecular Weight Structural Differentiation Analytical Chemistry Synthetic Intermediate

Specified Long-Term Storage Conditions (Cool, Dry, Sealed) for Maintaining Thiol Integrity

Supplier documentation for 4-chloro-3,5-dimethylthiophenol specifies storage in a cool, dry place in a sealed container to prevent moisture absorption and oxidation of the free thiol group to the corresponding disulfide . This explicit recommendation underscores the need for controlled handling that may not be as stringent for less oxidizable analogs like 4-chloro-3,5-dimethylphenol, which is more stable under ambient conditions [1].

Chemical Stability Storage Thiol Oxidation Procurement Logistics

Optimal Research and Industrial Application Scenarios for 4-Chloro-3,5-dimethylthiophenol Driven by Its Differentiated Properties


Synthesis of Lipophilic Thioether Ligands for Transition Metal Catalysis

The enhanced lipophilicity (XLogP3 = 3.4) of 4-chloro-3,5-dimethylthiophenol makes it an ideal starting material for the synthesis of thioether ligands designed for non-polar reaction media. These ligands can be used to solubilize metal catalysts in organic solvents, facilitating homogeneous catalysis for cross-coupling and other transformations. The defined substitution pattern ensures a predictable steric and electronic influence on the metal center. [1]

Preparation of Thiochromane-Based Building Blocks for Medicinal Chemistry

The thiol group of 4-chloro-3,5-dimethylthiophenol serves as a nucleophile in the synthesis of 4-substituted thiochromanes, a class of sulfur-containing heterocycles with potential pharmacological activity. The high purity (≥98%) of commercially available material minimizes side reactions during cyclization, leading to cleaner reaction profiles and higher yields of the desired bicyclic products. [2]

Development of Sulfur-Containing Agrochemical Intermediates

The compound's distinct molecular weight (172.68 g/mol) and the specific reactivity of its thiol group enable its use as a building block in the synthesis of novel agrochemicals, including pesticides and herbicides. The chlorine and methyl substituents can be further functionalized, while the sulfur atom can be oxidized to sulfoxide or sulfone derivatives, creating a versatile platform for structure-activity relationship (SAR) studies in crop protection research. [3]

Quality Control and Analytical Reference Standard Procurement

Due to its well-defined structure and availability in high purity, 4-chloro-3,5-dimethylthiophenol is suitable for use as a reference standard in analytical chemistry, including HPLC, GC-MS, and NMR spectroscopy. Its distinct retention time and mass spectral fragmentation pattern, compared to its phenol analog, allow for its unambiguous identification and quantification in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3,5-dimethylthiophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.